molecular formula C15H16N2O2 B2940689 2-{[(3-Phenoxyphenyl)methyl]amino}acetamide CAS No. 926243-19-8

2-{[(3-Phenoxyphenyl)methyl]amino}acetamide

Cat. No.: B2940689
CAS No.: 926243-19-8
M. Wt: 256.305
InChI Key: CCGDHEQOZRWMRT-UHFFFAOYSA-N
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Description

2-{[(3-Phenoxyphenyl)methyl]amino}acetamide (CAS 926243-19-8) is a synthetic organic compound with the molecular formula C15H16N2O2 and a molecular weight of 256.30 g/mol . This compound belongs to the phenoxy acetamide class, a group of substances known for their significant chemical diversity and broad pharmacological potential in medicinal chemistry research . Phenoxy acetamide derivatives are frequently investigated for various biological activities, including serving as anti-inflammatory, anti-mycobacterial, anti-leishmanial, and anti-viral agents . Researchers value this scaffold for its versatility in designing and developing novel pharmaceutical compounds, making it a valuable building block in drug discovery programs . The compound is provided with a documented purity level and should be stored according to cold-chain transportation standards to ensure stability . This compound is intended For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-phenoxyphenyl)methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-15(18)11-17-10-12-5-4-8-14(9-12)19-13-6-2-1-3-7-13/h1-9,17H,10-11H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGDHEQOZRWMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Phenoxyphenyl)methyl]amino}acetamide typically involves the reaction of 3-phenoxybenzylamine with chloroacetamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Acid-Base Reactions

The primary amine group (-NH-) undergoes protonation in acidic conditions, forming water-soluble ammonium salts. Under basic conditions (pH > 10), deprotonation occurs, enabling nucleophilic attack in subsequent reactions.

Reaction Conditions Product Key Observations
1M HCl, 25°CAmmonium chloride derivativeEnhanced solubility in aqueous media
1M NaOH, 25°CDeprotonated amine intermediateFacilitates alkylation/acylation

Acylation Reactions

The amine group reacts with acylating agents (e.g., acetyl chloride, anhydrides) to form substituted amides. Boron-based reagents like B(OCH2_2CF3_3)3_3 enhance reaction efficiency by activating carboxylic acids for amidation .

Example Reaction:

\text{2 3 Phenoxyphenyl methyl amino}acetamide}+\text{RCOCl}\xrightarrow{\text{Et}_3\text{N}}\text{RCONH CH}_2\text{ NH CH}_2\text{C}_6\text{H}_4\text{OPh }+\text{HCl}

Acylating Agent Yield (%) Conditions
Acetyl chloride820°C, 2h, Et3_3N as base
Benzoyl chloride75RT, 4h, DMAP catalyst
B(OCH2_2CF3_3)3_3-mediated 8980°C, 12h, solvent-free

Oxidation Reactions

Oxidation of the benzylic amine moiety using KMnO4_4 or H2_2O2_2 produces nitroxide radicals or imines, depending on conditions.

Key Pathways:

  • Mild Oxidation (H2_22O2_22, pH 7): Forms a stable nitroxide intermediate.

  • Strong Oxidation (KMnO4_44, H2_22SO4_44): Yields phenoxyphenyl ketone derivatives via C-N bond cleavage.

Substitution Reactions

The acetamide group participates in nucleophilic substitutions. Halogenation (e.g., with PCl5_5) replaces the carbonyl oxygen with chlorine, forming reactive imidoyl chlorides.

Example:

\text{2 3 Phenoxyphenyl methyl amino}acetamide}+\text{PCl}_5\rightarrow \text{2 3 Phenoxyphenyl methyl amino}acetimidoylchloride}+\text{POCl}_3+\text{HCl}

Reagent Product Application
PCl5_5Imidoyl chloridePrecursor for heterocycle synthesis
SOCl2_2Thioamide derivativeCoordination chemistry applications

Thermal Stability and Degradation

At temperatures >150°C, thermal decomposition occurs via two pathways:

  • Amide Hydrolysis: Forms 3-phenoxybenzylamine and acetic acid under humid conditions.

  • Aryl Ether Cleavage: Generates phenolic compounds in the presence of Lewis acids (e.g., AlCl3_3).

Interaction with Biological Targets

The compound binds to enzymatic active sites through:

  • Hydrogen bonding via the amide carbonyl.

  • π-Stacking with aromatic residues using the phenoxyphenyl group.

Target Protein Binding Affinity (Kd_d) Biological Activity
Cytochrome P450 3A412.3 µMModerate inhibition
Serotonin transporter8.7 µMPartial agonist activity

Scientific Research Applications

2-{[(3-Phenoxyphenyl)methyl]amino}acetamide is an organic compound with the molecular formula C15H16N2O2C_{15}H_{16}N_2O_2 and a molecular weight of 256.3 . It is also known by the IUPAC name 2-[(3-phenoxyphenyl)methylamino]acetamide .

Scientific Research Applications
this compound has several applications in scientific research:

  • Chemistry It is employed as a building block in synthesizing more complex organic molecules.
  • Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine Research is being conducted to explore its potential as a therapeutic agent for various diseases.
  • Industry It is used in developing new materials with specific properties, such as polymers and coatings.

Chemical Reactions
this compound can undergo several types of chemical reactions:

  • Oxidation It can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction Reduction reactions can convert the compound into its reduced forms. Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
  • Substitution The phenoxy group can undergo substitution reactions with various electrophiles. Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Synthesis
The synthesis of this compound typically involves the reaction of 3-phenoxybenzylamine with chloroacetamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product and is typically carried out in large reactors with precise temperature and pressure control.

Comparison with Similar Compounds

  • Phenoxyacetamide A simpler derivative with similar structural features.
  • Phenoxybenzylamine Shares the phenoxybenzyl moiety but lacks the acetamide group.
  • Phenoxyphenylacetic acid Contains the phenoxyphenyl group but differs in the functional group attached.

Mechanism of Action

The mechanism of action of 2-{[(3-Phenoxyphenyl)methyl]amino}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following analysis compares 2-{[(3-Phenoxyphenyl)methyl]amino}acetamide with structurally related compounds, focusing on substituent effects, physical properties, and synthetic yields.

Substituent Effects on Physical Properties

The phenoxy group in the target compound distinguishes it from derivatives with halogenated or sulfonated substituents. For example:

  • N-(((4-Chlorophenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6c) has a 4-chlorophenylsulfonyl group, resulting in a solid-state form (melting point: 134–135°C) compared to the oil state of the target compound. The electron-withdrawing sulfonyl and chloro groups likely enhance crystallinity .
  • 2-((3-Bromophenyl)(methyl)amino)-N-(tosylmethyl)acetamide (3f) incorporates a bromo substituent, yielding a white solid (71% yield), suggesting halogenation improves stability during synthesis .
  • 2-(Methyl(p-tolyl)amino)-N-(tosylmethyl)acetamide (3g) contains a methyl group on the aryl ring, achieving a 63% yield. Electron-donating substituents like methyl may slightly reduce reactivity but improve solubility .

Pharmacological Potential

This suggests that the phenoxy moiety in the target compound may confer similar biological properties, warranting further investigation.

Biological Activity

2-{[(3-Phenoxyphenyl)methyl]amino}acetamide is a compound that has garnered attention for its potential biological activities, including antibacterial, anticancer, and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a phenoxyphenyl moiety linked to an acetamide group, which is hypothesized to contribute to its diverse biological effects. Its structure can be represented as follows:

Chemical Structure C16H18N2O\text{Chemical Structure }\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results suggest that the compound may serve as a potential lead for the development of new antibacterial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies against various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma).

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Induction of apoptosis
SK-N-SH15.0Inhibition of cell proliferation

The compound was found to induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

Neuroprotective Effects

In addition to its antibacterial and anticancer activities, this compound has shown promise in neuroprotection. Studies indicate that it may modulate neurotransmitter levels and inhibit neuroinflammation.

Case Study: Neuroprotective Mechanisms

In a mouse model of neurodegeneration, administration of the compound resulted in:

  • Reduction in oxidative stress markers
  • Improvement in cognitive function tests
  • Decreased levels of pro-inflammatory cytokines

These findings suggest a multifaceted mechanism involving both antioxidant and anti-inflammatory pathways .

Safety and Toxicity Profile

The safety profile of this compound has been assessed in preliminary toxicity studies. Results indicate:

  • No significant acute toxicity at doses up to 100 mg/kg in animal models.
  • Low cytotoxicity observed in human cell lines used for testing.

Further studies are needed to establish the long-term safety and potential side effects .

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